Product packaging for rac-(3R,4R)-4-bromooxan-3-ol, trans(Cat. No.:CAS No. 2138411-30-8)

rac-(3R,4R)-4-bromooxan-3-ol, trans

Cat. No.: B6281154
CAS No.: 2138411-30-8
M. Wt: 181
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Description

rac-(3R,4R)-4-bromooxan-3-ol, trans is a chiral bromo-oxane compound that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. This stereoisomer, characterized by its trans configuration at the 3 and 4 positions of the tetrahydropyran ring, provides researchers with a versatile precursor for the development of more complex molecular architectures. Its structure, featuring both a bromine leaving group and a hydroxyl group, makes it particularly useful for nucleophilic substitution reactions and for introducing the oxane (tetrahydropyran) moiety into target molecules. The tetrahydropyran structure is a common motif in biologically active natural products and pharmaceuticals, underscoring the reagent's utility in drug discovery programs. Researchers can employ this compound in the synthesis of various chiral ligands, complex ethers, and other heterocyclic systems. As a building block, it facilitates exploration into structure-activity relationships and the development of novel chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2138411-30-8

Molecular Formula

C5H9BrO2

Molecular Weight

181

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Rac 3r,4r 4 Bromooxan 3 Ol, Trans

Strategies for Stereoselective Construction of the Oxane Ring System

The formation of the 2,3-disubstituted tetrahydropyran (B127337) skeleton with a defined stereochemistry is a critical first step in the synthesis of rac-(3R,4R)-4-bromooxan-3-ol, trans. Two principal strategies have emerged as powerful tools for this purpose: asymmetric cyclization reactions and the utilization of the chiral pool.

Asymmetric Cyclization Approaches to 2,3-Disubstituted Tetrahydropyrans

Asymmetric cyclization reactions offer a direct route to enantiomerically enriched tetrahydropyrans from achiral or racemic starting materials. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the ring-forming step. For instance, the Prins-type cyclization, catalyzed by chiral Lewis acids, can be employed to construct 2,6-disubstituted-4-methylene tetrahydropyrans with high levels of enantioselectivity. acs.org Similarly, organocatalysis has emerged as a powerful strategy. Chiral imidazolidinone catalysts, for example, have been successfully used in Diels-Alder reactions to achieve high enantioselectivity in cycloadditions, a principle that can be extended to the synthesis of complex heterocyclic systems. youtube.com

Another notable approach involves the asymmetric one-carbon ring expansion of N-heterocycles through chiral copper-catalyzed diyne cyclization, which provides an atom-economical and divergent pathway to chiral morpholin-2-ones. nih.gov While not directly yielding an oxane, the principles of asymmetric metal-catalyzed ring expansion offer a promising avenue for future development in tetrahydropyran synthesis. The stereoselective synthesis of dispiro heterocycles through [3 + 2] cycloaddition of azomethine ylides also demonstrates the power of cycloaddition strategies in creating multiple stereocenters with high diastereoselectivity. rsc.org

Chiral Pool Synthesis Utilizing Carbohydrate or Polyol Precursors

The chiral pool, which comprises readily available and enantiopure natural products, provides a powerful and efficient alternative for the synthesis of complex chiral molecules. numberanalytics.comwikipedia.org Carbohydrates, in particular, are ideal starting materials due to their inherent chirality and abundance in various stereoisomeric forms. numberanalytics.comelsevierpure.com The synthesis of complex glycosides and other carbohydrate derivatives often relies on chiral pool strategies. numberanalytics.com

Diastereoselective Introduction of the Bromine and Hydroxyl Functionalities

Once the oxane ring system is in place, the next critical step is the diastereoselective introduction of the bromine and hydroxyl groups in a trans configuration. Several methodologies can be employed to achieve this, each offering distinct advantages in terms of stereocontrol and substrate scope.

Stereocontrolled Halohydrin Formation via Electrophilic Bromination

The formation of halohydrins from alkenes is a classic and reliable method for the introduction of a halogen and a hydroxyl group in an anti or trans orientation. libretexts.orglibretexts.org When an alkene is treated with a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine itself, in the presence of water, a bromonium ion intermediate is formed. youtube.com The subsequent nucleophilic attack by water occurs from the face opposite to the bromonium ion, resulting in the desired trans stereochemistry. youtube.com

The regioselectivity of this reaction is also a key consideration. In the case of unsymmetrical alkenes, the nucleophile (water) will preferentially attack the more substituted carbon of the bromonium ion intermediate. youtube.com This is due to the partial positive charge being better stabilized at the more substituted position. youtube.com The stereochemistry of the starting alkene directly influences the stereochemistry of the product, with the reaction proceeding via an anti-addition mechanism. libretexts.org

Reagent SystemSubstrateProduct StereochemistryKey Features
Br₂ / H₂OAlkenetrans-BromohydrinClassic method, proceeds via a bromonium ion. libretexts.orglibretexts.org
NBS / H₂OAlkenetrans-BromohydrinMilder source of electrophilic bromine.
HOBrAlkenetrans-BromohydrinDirect addition of hypobromous acid. libretexts.org

Ring-Opening Reactions of Epoxides or Other Cyclic Ethers to Access the trans-Bromooxanol Moiety

The ring-opening of epoxides with a bromide nucleophile is a powerful and highly stereospecific method for generating trans-1,2-halohydrins. chemistrysteps.comlibretexts.org Epoxides, being strained three-membered rings, are susceptible to nucleophilic attack, which proceeds via an SN2 mechanism. chemistrysteps.commasterorganicchemistry.com This backside attack by the nucleophile leads to inversion of configuration at the carbon atom being attacked, resulting in a trans relationship between the newly introduced nucleophile and the existing oxygen functionality. imperial.ac.uk

The reaction can be carried out under either acidic or basic conditions. Under basic conditions, the bromide ion directly attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.com Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In this case, the bromide ion will attack the more substituted carbon, as the transition state has some SN1 character. orgosolver.com The choice of conditions can therefore be used to control the regioselectivity of the ring-opening.

A proposed mechanism for the ring-opening of an epoxide with bromine in the absence of a co-solvent like DMF involves the attack of bromide ions on an intermediate species. researchgate.net

Reaction TypeNucleophileConditionsProduct Stereochemistry
Epoxide Ring-OpeningHBrAcidictrans-Halohydrin libretexts.orgorgosolver.com
Epoxide Ring-OpeningNaBrBasic/Neutraltrans-Halohydrin masterorganicchemistry.com

Functional Group Interconversions on Pre-existing Oxane Skeletons

An alternative strategy involves the manipulation of functional groups on a pre-existing oxane ring. fiveable.meslideshare.netsolubilityofthings.com This approach offers flexibility and can be particularly useful if a suitable oxane precursor with other functionalities is readily available. For example, a diol on the oxane ring can be selectively converted into a bromo-alcohol. This can be achieved by first selectively protecting one hydroxyl group, then converting the other into a good leaving group (e.g., a tosylate or mesylate), and finally displacing it with a bromide nucleophile via an SN2 reaction, which proceeds with inversion of stereochemistry. ub.edu

Oxidation and reduction reactions are also key tools in functional group interconversions. imperial.ac.uksolubilityofthings.com For instance, a ketone on the oxane ring could be reduced to a hydroxyl group, and the stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the steric environment around the carbonyl group.

Racemic Synthesis Pathways for this compound

The most direct and common approach for the racemic synthesis of trans-4-bromooxan-3-ol is through the electrophilic bromohydrination of a suitable unsaturated precursor, typically 3,4-dihydro-2H-pyran. This reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a nucleophile, in this case, water. The anti-addition of the bromine and hydroxyl groups across the double bond results in the desired trans stereochemistry. wikipedia.orgmasterorganicchemistry.com

A key reagent in this transformation is a source of electrophilic bromine. While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred due to its solid nature, ease of handling, and its ability to generate a low concentration of bromine in situ, which can minimize side reactions. masterorganicchemistry.com The reaction is typically carried out in a mixed solvent system, often containing water to act as the nucleophile.

A well-documented analogous reaction is the synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide from 2,5-dihydrothiophene-1,1-dioxide using NBS in water. stolaf.edu This process is believed to involve the formation of a cyclic bromonium ion, followed by the backside attack of a water molecule, leading to the trans product. stolaf.edu A similar mechanistic pathway is expected for the synthesis of this compound from 3,4-dihydro-2H-pyran. The presence of water in the reaction medium is crucial for the formation of the bromohydrin. researchgate.netresearchgate.net

The general reaction scheme is as follows:

Scheme 1: Racemic Synthesis of this compound

Reaction scheme for the synthesis of this compound

The reaction conditions can be optimized to maximize the yield of the desired trans-bromohydrin. Key parameters to consider include the choice of brominating agent, solvent system, reaction temperature, and reaction time.

Table 1: Comparison of Potential Racemic Synthesis Pathways

Brominating AgentSolvent SystemTypical ConditionsExpected Outcome & Remarks
N-Bromosuccinimide (NBS)Water/Organic Co-solvent (e.g., THF, Acetone)Room temperature to mild heatingFormation of trans-bromohydrin. NBS is a safer and easier to handle alternative to liquid bromine. The use of water as a nucleophile is a key feature. masterorganicchemistry.comstolaf.edu
Molecular Bromine (Br₂)Water/Organic Co-solventLow temperatures to control reactivityCan also yield the trans-bromohydrin, but Br₂ is more hazardous and can lead to more side products. masterorganicchemistry.com

Resolution Techniques for Enantiomeric Separation of (3R,4R)-4-bromooxan-3-ol

The synthesis described in section 2.3 yields a racemic mixture of (3R,4R)-4-bromooxan-3-ol and its enantiomer, (3S,4S)-4-bromooxan-3-ol. To obtain the individual enantiomers, resolution techniques must be employed. While specific resolution procedures for this exact compound are not widely reported, several general methods are applicable to the separation of racemic alcohols and halohydrins. wikipedia.orglibretexts.org

Classical Resolution via Diastereomeric Salt Formation:

This is a traditional and widely used method for resolving racemic mixtures. wikipedia.org It involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. libretexts.org For a racemic alcohol like (3R,4R)-4-bromooxan-3-ol, a chiral carboxylic acid or its derivative could be used as a resolving agent to form diastereomeric esters. After separation, the esters can be hydrolyzed to yield the separated enantiomers of the alcohol.

Commonly used chiral resolving agents for alcohols include:

Tartaric acid derivatives

Mandelic acid and its derivatives

Camphorsulfonic acid

Chiral Chromatography:

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common approach for the resolution of racemic compounds. Various types of CSPs are commercially available, and the selection depends on the specific properties of the molecule to be resolved.

Enzymatic Resolution:

Enzymatic resolution is a highly selective method that utilizes enzymes as chiral catalysts. wikipedia.org Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic alcohols. nih.gov In a typical enzymatic resolution, the racemic alcohol is subjected to an acylation reaction in the presence of a lipase (B570770) and an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate than the other, resulting in a mixture of an acylated enantiomer and the unreacted enantiomer of the alcohol. These can then be separated by standard chromatographic techniques. This method is often favored for its high enantioselectivity and mild reaction conditions. wikipedia.org

Table 2: Overview of Potential Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Classical ResolutionFormation and separation of diastereomeric derivatives (e.g., esters). wikipedia.orgWell-established, can be cost-effective for large-scale separations.Trial-and-error process to find a suitable resolving agent and crystallization conditions. wikipedia.org
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. nih.govBroad applicability, can be used for both analytical and preparative separations.High cost of chiral columns and solvents, may not be suitable for large-scale production.
Enzymatic ResolutionEnantioselective enzymatic transformation (e.g., acylation) of one enantiomer. wikipedia.orgHigh enantioselectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme cost and stability can be a factor, requires screening for a suitable enzyme.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rsc.orgnumberanalytics.com Several aspects of the synthesis of this compound can be optimized to align with these principles.

Choice of Reagents:

The use of N-bromosuccinimide (NBS) instead of molecular bromine (Br₂) is a significant green chemistry improvement. wordpress.com Bromine is a hazardous, corrosive, and volatile liquid, while NBS is a stable, crystalline solid that is safer to handle. masterorganicchemistry.com Furthermore, reactions with NBS often produce fewer byproducts. wikipedia.org Alternative "green" bromination systems, such as the use of hydrobromic acid with an oxidant like hydrogen peroxide, have also been explored for other substrates and could potentially be adapted. researchgate.netresearchgate.net

Solvent Selection:

The choice of solvent has a major impact on the environmental footprint of a chemical process. Traditional bromination reactions often use chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride, which are toxic and environmentally persistent. digitellinc.com The synthesis of this compound can be made greener by using water as a solvent, or as a co-solvent with more benign organic solvents like acetone (B3395972) or ethyl acetate. acs.org The use of water is particularly advantageous as it is non-toxic, non-flammable, and readily available. stolaf.edu

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The bromohydrination of 3,4-dihydro-2H-pyran with NBS and water has a reasonably good atom economy, as the main byproduct, succinimide, is a relatively simple and low molecular weight molecule. wordpress.com

Energy Efficiency:

Conducting the reaction at or near room temperature, as is often possible with NBS, reduces the energy consumption of the process compared to reactions that require significant heating or cooling. stolaf.edu

Table 3: Green Chemistry Improvements for the Synthesis

Green Chemistry PrincipleConventional ApproachGreener AlternativeBenefit
Safer ReagentsMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Reduced hazard, easier handling, fewer byproducts. masterorganicchemistry.comwordpress.com
Safer SolventsChlorinated Solvents (e.g., CH₂Cl₂)Water, Acetone, Ethyl AcetateReduced toxicity and environmental impact. acs.org
Energy EfficiencyHigh-temperature refluxRoom temperature or mild heatingLower energy consumption. stolaf.edu
Waste ReductionUse of stoichiometric reagents that generate significant wasteCatalytic methods (if developed), use of reagents with benign byproductsMinimized waste streams. numberanalytics.com

Mechanistic Investigations into the Reactivity of Rac 3r,4r 4 Bromooxan 3 Ol, Trans

Nucleophilic Substitution Reactions and Stereoelectronic Effects

The presence of a bromine atom and a hydroxyl group on adjacent carbons in a trans arrangement within the oxane ring of rac-(3R,4R)-4-bromooxan-3-ol dictates its unique reactivity in nucleophilic substitution reactions. The stereochemistry of the molecule is a critical determinant of the reaction pathways available to it.

Intramolecular Cyclization Pathways (e.g., Formation of Oxetanes, Furans, or other Cyclic Ethers)

One of the most significant reaction pathways for trans-halohydrins is intramolecular cyclization, driven by the proximity of an internal nucleophile (the hydroxyl group) to the electrophilic carbon bearing the halogen. In the case of rac-(3R,4R)-4-bromooxan-3-ol, treatment with a base is expected to facilitate an intramolecular SN2 reaction.

The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming a more potent nucleophile, the corresponding alkoxide. This alkoxide can then attack the carbon atom bonded to the bromine atom from the backside, leading to the displacement of the bromide ion and the formation of a bicyclic ether. For this intramolecular SN2 reaction to occur, the attacking nucleophile and the leaving group must be in an anti-periplanar arrangement. In the chair conformation of the oxane ring, the trans configuration of the bromo and hydroxyl groups allows for an axial-axial or equatorial-equatorial arrangement. An axial orientation of both the resulting alkoxide and the bromine atom would provide the ideal geometry for the backside attack, leading to the formation of a strained but feasible bicyclic ether system. This is analogous to the behavior observed in similar systems, such as the intramolecular substitution in trans-4-bromocyclohexanol, which yields a cyclic ether under basic conditions. pearson.com

The expected product of such a cyclization would be a bicyclic compound containing an epoxide ring fused to the oxane skeleton. The likelihood of forming other cyclic ethers, such as oxetanes or furans, through this pathway is low due to the geometric constraints of the starting material.

Intermolecular Nucleophilic Displacements of the Bromine Atom

In the presence of an external nucleophile, intermolecular nucleophilic substitution can compete with the intramolecular pathway. The mechanism of this reaction, whether SN1 or SN2, is heavily influenced by the nature of the nucleophile, the solvent, and the substrate itself.

Given that the bromine atom is on a secondary carbon, both SN1 and SN2 mechanisms are plausible. An SN2 reaction is favored by strong, anionic nucleophiles in a polar aprotic solvent. The reaction would proceed with inversion of configuration at the carbon bearing the bromine atom.

Conversely, an SN1 reaction would be favored in the presence of a weak nucleophile (which often also serves as a polar protic solvent, e.g., water or an alcohol) and would proceed through a carbocation intermediate. The formation of a secondary carbocation is relatively stable, and its formation would be the rate-determining step. pressbooks.pub The subsequent attack of the nucleophile on the planar carbocation would result in a racemic mixture of products at that center.

A hypothetical study comparing different nucleophiles could yield results similar to the following table, illustrating the expected preference for intermolecular substitution.

NucleophileSolventExpected Major Product(s)Probable Mechanism
Sodium AzideDMFrac-(3R,4R)-4-azidooxan-3-ol (with inversion)SN2
MethanolMethanolrac-(3R,4R)-4-methoxyoxan-3-ol (racemic at C4)SN1
Sodium CyanideDMSOrac-(3R,4R)-4-cyanooxan-3-ol (with inversion)SN2

Elimination Reactions Leading to Unsaturated Oxane Derivatives

Elimination reactions provide an alternative pathway for the reactivity of rac-(3R,4R)-4-bromooxan-3-ol, leading to the formation of unsaturated compounds like dihydropyrans. The competition between E1 and E2 mechanisms is a key consideration.

E1 vs. E2 Mechanisms and Stereoselectivity

The E2 mechanism is a concerted, one-step process that requires a strong base and an anti-periplanar arrangement between a proton on the adjacent carbon and the leaving group. chemistrysteps.com For rac-(3R,4R)-4-bromooxan-3-ol, there are protons on C3 and C5 that could potentially be removed. The stereoselectivity of the E2 reaction dictates that the resulting double bond will have a specific geometry determined by the conformation of the ring.

The E1 mechanism is a two-step process that begins with the formation of a carbocation, similar to the SN1 pathway. youtube.com This is favored by weak bases and polar protic solvents. libretexts.orgyoutube.com The subsequent removal of a proton from an adjacent carbon by a weak base leads to the formation of the alkene. E1 reactions are typically less stereoselective than E2 reactions.

The choice between E1 and E2 is primarily dictated by the strength of the base. chemistrysteps.commasterorganicchemistry.com

ConditionFavored MechanismRationale
Strong, bulky base (e.g., t-BuOK)E2The strong base favors the concerted E2 pathway.
Weak base (e.g., H₂O, EtOH)E1A weak base is unable to abstract a proton directly, favoring carbocation formation first.

Formation of Dihydropyrans and Related Unsaturated Heterocycles

Elimination of HBr from rac-(3R,4R)-4-bromooxan-3-ol would lead to the formation of a dihydropyran. According to Zaitsev's rule, the more substituted alkene is generally the major product. youtube.com In this case, elimination involving a proton from C5 would lead to a more substituted dihydropyran than elimination involving the proton on C3 (which is adjacent to the hydroxyl group). Therefore, the thermodynamically favored product is expected to be a 3-hydroxy-3,4-dihydropyran derivative. The regioselectivity could, however, be influenced by the use of a bulky base, which might favor the abstraction of the less sterically hindered proton (Hofmann elimination).

The formation of these unsaturated heterocycles is a valuable transformation, as dihydropyrans are versatile intermediates in the synthesis of various natural products and other complex molecules. nih.gov

Stereoselective Derivatization of the Hydroxyl Group

The presence of a hydroxyl group in a specific stereochemical orientation allows for a range of derivatization reactions. These transformations are crucial for both protecting the alcohol during subsequent synthetic steps and for elaborating the molecule into more complex structures.

Formation of Ethers and Esters for Synthetic Elaboration and Protection

The hydroxyl group of rac-(3R,4R)-4-bromooxan-3-ol, trans can be converted to ethers and esters under various conditions. The choice of reagent and reaction conditions is critical to prevent unwanted side reactions, such as elimination or rearrangement, which can be promoted by the neighboring bromine atom.

Etherification: The formation of ethers, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS, TIPS), serves as a common strategy to protect the hydroxyl group. libretexts.orgyoutube.com The Williamson ether synthesis, employing a strong base to deprotonate the alcohol followed by reaction with an alkyl halide, must be used with caution. The basic conditions could favor an intramolecular SN2 reaction, leading to the formation of an epoxide. To circumvent this, less basic conditions or alternative methods are often preferred. For instance, silyl ethers can be readily formed using the corresponding silyl chloride and a non-nucleophilic base like imidazole (B134444) or triethylamine. libretexts.org

Esterification: Esterification can be achieved using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The bulky nature of the substituents on the oxane ring and the stereoelectronic effects of the adjacent C-Br bond can influence the rate of these reactions. For instance, acylation with bulky acylating agents might be slower compared to less sterically demanding reagents. These ester derivatives are not only valuable as protecting groups but can also serve as precursors for further functionalization. acs.org

Derivative Reagents Purpose Potential Side Reactions
Benzyl EtherNaH, Benzyl BromideProtectionEpoxide formation
Silyl EtherSilyl Chloride, ImidazoleProtection-
Acetate EsterAcetic Anhydride, PyridineProtection/Elaboration-
Benzoate EsterBenzoyl Chloride, PyridineProtection/Elaboration-

Oxidation Reactions and Subsequent Transformations

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-bromooxan-3-one. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the tolerance of other functional groups in the molecule.

Common oxidation reagents include chromic acid derivatives (e.g., PCC, PDC) and Swern or Dess-Martin periodinane oxidations. rsc.org These methods are generally effective for the oxidation of secondary alcohols to ketones. The resulting α-bromoketone is a highly valuable synthetic intermediate. The presence of the bromine atom alpha to the carbonyl group activates the molecule for various nucleophilic substitution and elimination reactions. For instance, reaction with nucleophiles can lead to substitution of the bromine atom, while treatment with a base can induce elimination to form an α,β-unsaturated ketone.

Oxidizing Agent Product Key Features of Product
Pyridinium chlorochromate (PCC)4-bromooxan-3-oneVersatile synthetic intermediate
Dess-Martin periodinane4-bromooxan-3-oneMild reaction conditions
Swern Oxidation4-bromooxan-3-oneAvoids heavy metals

Rearrangement Reactions Involving the Bromo-Hydroxyl Functionality

The trans-diaxial arrangement of the bromine and hydroxyl groups in rac-(3R,4R)-4-bromooxan-3-ol makes it particularly susceptible to rearrangement reactions, often driven by the formation of a more stable intermediate. These rearrangements can be induced under both acidic and basic conditions and frequently involve neighboring group participation by the bromine atom or the lone pairs of the ring oxygen.

A key potential rearrangement is the formation of an epoxide. youtube.commasterorganicchemistry.comyoutube.comyoutube.com Treatment with a base can deprotonate the hydroxyl group, forming an alkoxide. This alkoxide is perfectly positioned to displace the adjacent axial bromine atom via an intramolecular SN2 reaction, leading to the formation of an epoxide. This transformation is a classic example of neighboring group participation. wikipedia.orgdalalinstitute.comlibretexts.org

Under acidic conditions, protonation of the hydroxyl group followed by loss of water can generate a carbocation at C-3. This carbocation can be stabilized by the neighboring bromine atom, leading to the formation of a bridged bromonium ion intermediate. wikipedia.org Subsequent attack by a nucleophile can occur at either C-3 or C-4, potentially leading to rearranged products with retention of stereochemistry.

Furthermore, rearrangements involving the oxane ring itself are conceivable. Acid-catalyzed conditions could promote ring-opening via protonation of the ring oxygen, followed by recyclization to form a different ring system, such as a substituted furan (B31954) or another rearranged pyran derivative. nih.govnih.gov The stability of the resulting carbocationic intermediates and the final products would be the driving force for such transformations.

Reaction Condition Plausible Intermediate Potential Product(s)
BasicAlkoxideEpoxide
AcidicCarbocation / Bridged Bromonium IonRearranged bromo-alcohols, diols (with water as nucleophile)
Strong Acid / HeatOxonium ion / CarbocationRing-contracted or rearranged heterocyclic products

Computational and Theoretical Studies on Rac 3r,4r 4 Bromooxan 3 Ol, Trans

Conformational Analysis and Energy Landscapes of the Oxane Ring

The three-dimensional structure of the oxane ring in rac-(3R,4R)-4-bromooxan-3-ol, trans is not static but exists as an equilibrium of different conformations. Computational methods are invaluable in determining the preferred geometries and the energy differences between them.

Ab Initio and Density Functional Theory (DFT) Calculations for Preferred Conformations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometries and energies of molecules. For the oxane ring of this compound, these calculations typically reveal that the chair conformation is the most stable, analogous to cyclohexane. However, the presence of substituents dictates the preference for axial or equatorial positions.

In the trans configuration, the hydroxyl group at C3 and the bromine atom at C4 are on opposite sides of the ring. This leads to two possible chair conformations: one with the hydroxyl group in an axial position and the bromine in an axial position (diaxial), and another with both substituents in equatorial positions (diequatorial).

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as cc-pVTZ, can be used to optimize the geometries of these conformers and calculate their relative energies. nih.gov Theoretical analyses on related tetrahydropyran (B127337) systems suggest that the chair form is the dominant conformation. nih.gov For this compound, it is generally expected that the diequatorial conformer will be significantly more stable than the diaxial conformer to minimize steric hindrance. The larger bromine atom, in particular, would experience significant 1,3-diaxial interactions in the axial position.

The energy landscape of the oxane ring can be further explored by mapping the potential energy surface for the interconversion between the two chair forms. This process is believed to occur via twist-boat intermediates, and the energy barriers for this ring inversion can be calculated. A theoretical study on the reaction of atomic bromine with tetrahydropyran indicated that for certain reactions, the chair form of the addition complex does not need to undergo ring inversion, suggesting a direct and more favorable reaction pathway. nih.gov

Table 1: Calculated Relative Energies of Conformations for a Generic trans-3,4-disubstituted Oxane

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair 13-OH (eq), 4-Br (eq)0.00 (most stable)
Chair 23-OH (ax), 4-Br (ax)> 4.00
Twist-Boat-Intermediate

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Assessment of Anomeric and Stereoelectronic Effects on Stability

Beyond simple steric considerations, stereoelectronic effects play a crucial role in determining the conformational preferences and stability of the oxane ring. The anomeric effect, a classic example of a stereoelectronic interaction, describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 or C6 in oxane) to occupy the axial position. While the primary substituents in this compound are not at the anomeric position, other stereoelectronic interactions are at play.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and predicting the selectivity of transformations involving this compound.

Computational Modeling of Nucleophilic Substitution and Elimination Pathways

The presence of a good leaving group (bromide) and a vicinal hydroxyl group suggests that this compound can undergo various reactions, including nucleophilic substitution and elimination.

Nucleophilic Substitution: Computational studies can model the SN2 reaction at C4, where a nucleophile attacks the carbon bearing the bromine atom. DFT calculations can be used to locate the transition state for this reaction and determine the activation energy. The stereochemistry of the oxane ring and the orientation of the substituents will significantly influence the accessibility of the C-Br σ* orbital to the incoming nucleophile. Studies on nucleophilic substitutions of tetrahydropyran acetals have shown that the choice of solvent can significantly impact whether the reaction proceeds through an SN1 or SN2 mechanism. nyu.edu

Elimination: Elimination of HBr from this compound could lead to the formation of an oxene or an unsaturated alcohol. The trans-diaxial arrangement of a proton on an adjacent carbon and the bromine atom is typically required for an E2 elimination. Computational modeling can assess the feasibility of different elimination pathways by calculating the energies of the transition states for various conformations.

Intramolecular Reactions: The vicinal hydroxyl group can also act as an internal nucleophile, leading to the formation of an epoxide. This intramolecular Williamson ether synthesis is highly dependent on the stereochemical arrangement of the hydroxyl and bromo groups. Computational modeling can elucidate the reaction mechanism, which likely proceeds through an initial deprotonation of the hydroxyl group followed by an intramolecular SN2 attack on the carbon bearing the bromine. The transition state for this ring-closing reaction can be calculated to understand the energetic feasibility of this pathway. Computational studies on the epoxidation of acyclic chiral allylic alcohols have provided insights into the transition state geometries of similar reactions. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

For a molecule with multiple reactive sites like this compound, predicting the outcome of a reaction is a significant challenge. Computational methods, including machine learning approaches, are increasingly being used to predict the regioselectivity and stereoselectivity of organic reactions. rsc.orgrsc.orgresearchgate.netnih.govnih.gov

By calculating properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and steric accessibility for each atom in the molecule, it is possible to predict which site is more likely to react with a given reagent. For instance, in a reaction with a nucleophile, the LUMO distribution can indicate the most electrophilic sites.

For stereoselective reactions, computational modeling can be used to calculate the energies of the different diastereomeric transition states. The pathway with the lower energy transition state will be favored, leading to the major product. This approach can be applied to predict the stereochemical outcome of nucleophilic substitutions or additions to any unsaturated derivatives formed from elimination reactions.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Reactivity

While gas-phase quantum mechanical calculations provide fundamental insights, the behavior of this compound in solution can be significantly different due to interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in the condensed phase. nih.govnih.govchemrxiv.orgmdpi.commdpi.com

In an MD simulation, the classical equations of motion are solved for a system containing the solute molecule and a large number of solvent molecules. This allows for the exploration of the conformational landscape of the oxane ring in a solvent environment and the study of how solvent molecules arrange themselves around the solute.

Specifically, MD simulations can be used to:

Investigate the solvation shell: Analyze the structure and dynamics of solvent molecules (e.g., water) around the hydroxyl and bromo substituents. This can reveal the extent of hydrogen bonding between the hydroxyl group and the solvent, which can influence its acidity and nucleophilicity.

Study conformational dynamics: Observe the transitions between different chair and boat conformations of the oxane ring in solution and determine the free energy barriers for these processes.

Simulate reaction dynamics: While computationally intensive, reactive MD simulations can be used to model the initial stages of a chemical reaction in solution, providing insights into the role of the solvent in stabilizing transition states and intermediates.

By combining the accuracy of quantum mechanical calculations with the ability of molecular dynamics to sample the conformational space in solution, a comprehensive understanding of the structure, stability, and reactivity of this compound can be achieved.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. At present, specific QSAR studies focused solely on analogues of this compound are not available in publicly accessible scientific literature.

QSAR models are developed by correlating molecular descriptors—numerical values that characterize properties of a molecule—with experimental activity data. These descriptors can be categorized into several types:

Electronic Descriptors: These pertain to the electron distribution in a molecule and include parameters such as partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and various topological indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common example.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with well-defined biological activity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

While no direct QSAR studies on this compound analogues were found, research on other halogenated hydrocarbons has demonstrated the utility of QSAR in predicting toxicological endpoints. nih.govaimspress.com In these broader studies, descriptors such as polarizability (α), the energy of the lowest unoccupied molecular orbital (ELUMO), and molecular volume (V) have been shown to be important in characterizing the toxicity of halogenated hydrocarbons. aimspress.com For instance, a promising three-descriptor linear model was developed for a set of 41 halogenated aliphatic hydrocarbons to predict their toxicity towards Aspergillus nidulans. aimspress.com

Future QSAR research on analogues of this compound could provide valuable insights into the structural features that govern their biological activity. Such studies would require the synthesis and biological evaluation of a library of analogues, followed by the application of computational modeling to derive predictive QSAR models. The insights gained from such models could then guide the design of new compounds with optimized activity profiles.

Despite a comprehensive search of available scientific literature, there is currently no specific information available regarding the chemical compound "this compound" and its applications in advanced organic synthesis.

Searches for this compound, and broader inquiries into related structures and synthetic methodologies, did not yield any dedicated research articles, patents, or other scholarly materials detailing its use as a chiral building block, its role in the total synthesis of natural products, its utility in the development of pharmaceutical intermediates, its involvement in cascade reactions, or its contributions to diversity-oriented synthesis.

The absence of "this compound" in the scientific record suggests that it may be a novel compound, a transient intermediate that has not been isolated or characterized, or a substance that has not yet found significant application in the fields of research and development outlined in the query.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics related to this particular chemical entity at this time. Further research and publication in the field of organic chemistry would be necessary to elucidate the potential roles and applications of "this compound."

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Stereochemical Elucidation of Rac 3r,4r 4 Bromooxan 3 Ol, Trans and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a molecule such as rac-(3R,4R)-4-bromooxan-3-ol, trans, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is crucial for unambiguously assigning the relative stereochemistry of the hydroxyl and bromine substituents.

The trans relationship between the proton at C3 (H3) and the proton at C4 (H4) is expected to result in a large diaxial coupling constant (³JHH) if the molecule adopts a stable chair conformation with these substituents in axial positions. Conversely, an axial-equatorial or diequatorial relationship would lead to a significantly smaller coupling constant.

Advanced NMR methods, such as the Gage-integrated ab-initio orbital (GIAO) NMR method, combined with computational analysis like DP4f, can provide a high level of confidence in stereochemical assignments. rsc.org This involves comparing experimentally obtained NMR chemical shifts with those calculated for all possible diastereomers, allowing for a statistical determination of the most probable structure. rsc.org

Two-dimensional experiments are vital for confirming connectivity and spatial relationships:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the H3-H4 relationship and their couplings to adjacent methylene (B1212753) protons in the oxane ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the complete molecular framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, providing critical information about their relative proximity and thus confirming the stereochemical arrangement, such as the trans orientation of the substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (3R,4R)-4-bromooxan-3-ol, trans in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling (J, Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H→C)Key NOESY Correlations
2 3.65 (ax), 4.10 (eq)m68.5H2ax → C3, C6; H2eq → C3, C6H2ax ↔ H4ax, H6ax
3 4.05ddd, J = 9.5, 4.5, 3.072.1H3 → C2, C4, C5H3ax ↔ H5ax
4 4.20ddd, J = 9.5, 9.5, 4.555.8H4 → C2, C3, C5, C6H4ax ↔ H2ax, H6ax
5 1.80 (ax), 2.15 (eq)m32.4H5ax/eq → C3, C4, C6H5ax ↔ H3ax
6 3.55 (ax), 3.95 (eq)m67.9H6ax/eq → C2, C5H6ax ↔ H2ax, H4ax
OH 2.50d, J = 3.0-OH → C3-

This interactive table presents hypothetical NMR data consistent with the proposed trans-diaxial structure.

X-ray Crystallography of Key Intermediates or Derivatives for Absolute Configuration Determination

While NMR is powerful for determining relative stereochemistry, X-ray crystallography remains the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov The primary challenge often lies in obtaining single crystals of sufficient quality for diffraction analysis, a particular issue for small, flexible, or highly soluble molecules. nih.gov

For this compound, derivatization with a chiral resolving agent or a heavy atom-containing moiety can facilitate crystallization and aid in the determination of absolute stereochemistry. Alternatively, advanced co-crystallization techniques can be employed. This involves crystallizing the analyte with a "chaperone" molecule, a host that forms a well-defined crystal lattice, trapping the analyte within its structure. nih.gov

Once a suitable crystal of a single enantiomer is obtained, X-ray diffraction analysis provides precise atomic coordinates, bond lengths, and bond angles. The presence of the bromine atom is advantageous for determining the absolute configuration through anomalous dispersion, where the heavy atom's interaction with the X-rays allows for the differentiation between the actual structure and its mirror image. nih.gov The analysis would confirm the trans relationship between the C3-O and C4-Br bonds and establish the absolute (R,R) or (S,S) configuration of the analyzed enantiomer.

Table 2: Representative Crystallographic Data for a Derivative of (3R,4R)-4-bromooxan-3-ol

ParameterValueDescription
Chemical Formula C₅H₉BrO₂Formula of the parent compound.
Crystal System OrthorhombicThe crystal lattice system.
Space Group P2₁2₁2₁A common chiral space group.
a, b, c (Å) 7.85, 10.21, 15.43Unit cell dimensions.
α, β, γ (°) 90, 90, 90Unit cell angles.
Volume (ų) 1234.5Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Flack Parameter 0.02(3)A value close to zero confirms the correct absolute structure assignment.
C3-C4 Torsion Angle ~175°Confirms the anti-periplanar (trans) arrangement of substituents.

This interactive table showcases typical data obtained from an X-ray crystallographic experiment.

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Tracing

Advanced mass spectrometry (MS) is a highly sensitive technique used not only for molecular weight determination but also for structural elucidation and mechanistic pathway tracing. nih.govresearchgate.net For studying the formation of this compound, techniques like tandem mass spectrometry (MS/MS) are invaluable. researchgate.net

In a typical scenario, a reaction mixture can be analyzed by coupling a separation technique like liquid chromatography (LC) with the mass spectrometer (LC-MS). The molecular ion (M⁺) of the target compound or its intermediates can be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. researchgate.net

The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would include:

Loss of H₂O: A common fragmentation for alcohols. openstax.org

Loss of Br•: Cleavage of the carbon-bromine bond.

Ring-opening and subsequent cleavages: Providing information about the oxane skeleton. libretexts.org

The presence of bromine provides a distinct isotopic signature, as ⁷⁹Br and ⁸¹Br occur in an almost 1:1 natural abundance. acs.org This results in a characteristic M and M+2 pattern for all bromine-containing fragments, which is a powerful diagnostic tool for identifying reaction products and intermediates. acs.orgresearchgate.net By using stable isotope-labeled starting materials (e.g., using ¹⁸O or ²H), one can trace the path of specific atoms through the reaction mechanism to the final product.

Table 3: Predicted Mass Spectrometry Fragmentation for C₅H₉BrO₂ (M⁺ ≈ 180/182)

m/z (Mass/Charge)Proposed FragmentDescription
180/182 [C₅H₉BrO₂]⁺Molecular Ion (M⁺) peak cluster.
162/164 [C₅H₇BrO]⁺Loss of H₂O (dehydration).
101 [C₅H₉O₂]⁺Loss of Br• radical.
83 [C₅H₇O]⁺Loss of Br• and H₂O.
73 [C₄H₉O]⁺Alpha-cleavage adjacent to the hydroxyl group. openstax.org
45 [C₂H₅O]⁺Cleavage of the oxane ring.

This interactive table details expected fragmentation ions, highlighting the diagnostic isotopic pattern of bromine.

Vibrational Circular Dichroism (VCD) for Chiral Analysis and Conformational Studies

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. numberanalytics.combruker.com It is an exceptionally powerful tool for determining the absolute configuration of molecules in solution, complementing the solid-state analysis provided by X-ray crystallography. nih.govyoutube.com

The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a racemic mixture of (3R,4R)-4-bromooxan-3-ol and its (3S,4S) enantiomer, no VCD signal would be observed. However, if the enantiomers are separated, they will produce VCD spectra that are perfect mirror images of each other, while their standard infrared (IR) absorption spectra remain identical. nih.gov

The modern application of VCD involves a synergy between experimental measurement and computational chemistry. nih.gov The VCD spectrum of a proposed enantiomer (e.g., 3R,4R) is calculated using quantum mechanical methods like Density Functional Theory (DFT). This calculated spectrum is then compared to the experimental spectrum. A good match confirms not only the absolute configuration but also the predominant solution-phase conformation of the molecule. youtube.comnih.gov This dual insight into both absolute stereochemistry and conformation makes VCD an invaluable technique. nih.govnih.gov

Table 4: Hypothetical VCD Data for (3R,4R)-4-bromooxan-3-ol in the C-O/C-Br Stretching Region

Wavenumber (cm⁻¹)IR Absorbance (AU)(3R,4R) VCD Sign (ΔA x 10⁻⁵)(3S,4S) VCD Sign (ΔA x 10⁻⁵)Vibrational Assignment
1150 0.65+2.5-2.5C-O stretch coupled mode
1080 0.80-3.1+3.1C-O-C stretch
1045 0.55+1.8-1.8C-C-O bend
680 0.40-1.5+1.5C-Br stretch

This interactive table illustrates how enantiomers give mirror-image VCD signals, allowing for unambiguous assignment when compared to calculated spectra.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Insights Derived from Studies on rac-(3R,4R)-4-bromooxan-3-ol, trans

While specific, in-depth academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its chemical structure as a trans-bromohydrin within an oxane (tetrahydropyran) ring allows for significant insights into its potential academic and synthetic contributions. Compounds of this nature are highly valuable as synthetic intermediates.

The primary academic contribution of this compound lies in its role as a precursor for a variety of more complex substituted oxanes. The trans relationship between the hydroxyl and bromo groups is pivotal, setting the stage for stereospecific intramolecular reactions. Treatment of such a trans-bromohydrin with a base readily leads to the formation of an epoxide via an intramolecular SN2 reaction, a variant of the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.org This transformation is a cornerstone of organic synthesis, providing a reliable method to generate a reactive three-membered oxirane ring fused to the oxane backbone.

This resulting epoxide is a versatile intermediate itself, susceptible to ring-opening by a wide array of nucleophiles to install new functional groups with predictable stereochemistry. Therefore, the academic value of this compound is primarily as a key building block that enables access to a diverse range of stereochemically defined oxane derivatives, which are prevalent scaffolds in many biologically active natural products and pharmaceuticals. Recent work has also demonstrated the preparation of chlorohydrins, analogous to bromohydrins, from complex carbonyl scaffolds as precursors to spiro-epoxides. mdpi.com

Table 1: Potential Synthetic Contributions of this compound
FeatureSynthetic UtilityResulting Structure
trans-Bromohydrin MoietyIntramolecular Williamson ether synthesis upon treatment with base. masterorganicchemistry.comyoutube.comFused oxane-epoxide (oxabicycloalkane)
Oxane ScaffoldProvides a stable, six-membered heterocyclic core common in natural products.Substituted oxanes
Reactive Functional GroupsAllows for further functionalization at both the C3 and C4 positions.Di-functionalized oxane derivatives (e.g., amino-alcohols, diols)

Unresolved Challenges and Emerging Opportunities in Oxane Chemistry

The chemistry of oxanes, while mature, continues to present several challenges that drive new research. A primary challenge is the stereoselective synthesis of highly substituted oxane rings. nih.gov Achieving precise control over multiple stereocenters on the flexible six-membered ring remains a complex task, often requiring lengthy synthetic sequences.

Another significant challenge involves the selective ring-opening of the oxane core itself. While generally stable, certain oxane structures, particularly those found in marine biotoxins like ciguatoxins and brevetoxins, can undergo ring-opening, which poses a challenge for both total synthesis and understanding their environmental fate.

Emerging opportunities in the field are geared towards overcoming these difficulties. There is a growing interest in developing novel catalytic methods that can construct or functionalize the oxane ring with high efficiency and stereoselectivity. Furthermore, the use of oxane scaffolds as conformationally restricted linkers or building blocks in medicinal chemistry and materials science is a burgeoning area of opportunity. The development of methods for the synthesis of complex oxane-containing molecules, such as spirocyclic and fused systems, continues to be an active field of research. acs.orgacs.org

Table 2: Challenges and Opportunities in Oxane Chemistry
AreaUnresolved ChallengesEmerging Opportunities
Synthesis Achieving high stereocontrol in the synthesis of polysubstituted oxanes. nih.govDevelopment of novel organocatalytic and transition-metal-catalyzed cyclization reactions. nih.govnih.gov
Reactivity Controlling regioselectivity in functionalization reactions of the oxane ring.Using computational models to predict reactivity and guide synthetic strategies.
Stability Preventing undesired ring-opening in complex natural product synthesis.Harnessing ring-opening pathways for novel synthetic transformations.
Application Limited diversity of readily available, complex oxane building blocks.Design of oxane-based scaffolds for drug discovery, bioconjugation, and materials science. acs.org

Prospective Research Directions: Novel Catalytic Transformations, Applications in Flow Chemistry, and Exploration of Bio-conjugation Strategies

Future research in oxane chemistry is poised to expand in several exciting directions, leveraging modern synthetic technologies and interdisciplinary approaches.

Novel Catalytic Transformations: The development of new catalytic methods promises to revolutionize oxane synthesis.

Organocatalysis: This field offers powerful, metal-free methods for asymmetric synthesis. uni-giessen.de Prospective research includes developing organocatalytic reactions for the enantioselective desymmetrization of oxetanes to form oxa-heterocycles or the ring-opening polymerization of cyclic ethers to create novel polymers. nih.govrsc.orgresearchgate.net

Photocatalysis: Visible-light photocatalysis provides a mild and sustainable approach to generate reactive intermediates. acs.orgnih.gov This could be applied to the synthesis and functionalization of heterocycles like oxanes, enabling C-H functionalization or the construction of the ring through radical-mediated cyclizations under gentle conditions. acs.orgnih.govacs.org

Applications in Flow Chemistry: Flow chemistry, or continuous-flow processing, offers significant advantages in terms of safety, scalability, and efficiency over traditional batch synthesis. springerprofessional.demdpi.comsci-hub.se For oxane synthesis, this technology could be particularly impactful.

Improved Safety: Many reactions to form or functionalize heterocycles can be highly exothermic or involve hazardous reagents. Flow reactors, with their superior heat and mass transfer, allow for safer execution of these processes. mdpi.comuc.pt

Enhanced Efficiency: Flow systems can enable "reaction telescoping," where multiple synthetic steps are performed sequentially without isolating intermediates, drastically reducing time and waste. uc.pt This would be highly beneficial for constructing complex, multi-step oxane-containing molecules.

Scalability: Processes developed in flow on a lab scale can often be scaled up for industrial production more readily than batch processes, facilitating the translation of academic discoveries. springerprofessional.desci-hub.se

Exploration of Bio-conjugation Strategies: Bio-conjugation, the linking of two molecules where at least one is a biomolecule, is a critical technology in chemical biology and drug development. chemscene.com Oxane scaffolds, being stable and relatively inert, are attractive candidates for use in this field.

Novel Linkers: Functionalized oxanes, derived from precursors like this compound, could serve as rigid or flexible linkers to connect a drug molecule to an antibody or other targeting moiety.

Hydrophobic Tagging: In emerging fields like targeted protein degradation, hydrophobic tags are used to induce the breakdown of specific proteins. acs.org The defined three-dimensional structure of substituted oxanes could be explored to create novel hydrophobic tags with optimized properties for inducing protein degradation independent of E3 ligases.

Table 3: Future Research Directions
Research AreaSpecific FocusPotential Impact
Novel Catalysis Asymmetric organocatalysis for stereoselective oxane synthesis. nih.govuni-giessen.deAccess to enantiomerically pure oxane building blocks for chiral drugs.
Visible-light photocatalysis for C-H functionalization of oxanes. acs.orgnih.govMore efficient and sustainable routes to complex oxane derivatives.
Flow Chemistry Multi-step, telescoped synthesis of heterocyclic APIs. uc.ptmdpi.comFaster, safer, and more scalable production of oxane-based pharmaceuticals.
Use of packed-bed reactors with immobilized catalysts. sci-hub.seGreener and more economical synthetic processes.
Bio-conjugation Development of oxane-based linkers for antibody-drug conjugates.Improved stability and pharmacokinetic properties of bioconjugates.
Design of oxane scaffolds as novel hydrophobic tags for protein degradation. acs.orgNew therapeutic strategies for targeting previously "undruggable" proteins.

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of rac-(3R,4R)-4-bromooxan-3-ol, trans?

Methodological Answer:
To achieve high enantiomeric purity, employ stereoselective bromination of the oxane precursor. Key steps include:

  • Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) to control stereochemistry at the 3R and 4R positions.
  • Protection-Deprotection : Protect the hydroxyl group during bromination to avoid side reactions (e.g., using tert-butyldimethylsilyl (TBS) groups).
  • Factorial Design : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via factorial experiments to maximize yield and enantiomeric excess (ee) .
  • Validation : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Basic: Which analytical techniques are critical for validating the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution and stereochemistry (e.g., coupling constants for trans-configuration).
  • HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak®) to determine ee >98%.
  • Elemental Analysis : Verify Br content (theoretical: ~34.7%).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
Technique Parameter Target Value
¹H NMRδ 4.2–4.5 ppmDoublet for Br-C adjacent to OH
HPLC-MSRetention timeMatch to chiral reference standard
TGADecomposition onset>150°C

Advanced: How can reaction conditions for brominating oxan-3-ol derivatives be systematically optimized?

Methodological Answer:
Use Response Surface Methodology (RSM) combined with Design of Experiments (DoE) :

  • Variables : Brominating agent (NBS vs. Br₂), solvent (DCM vs. THF), temperature (0–25°C), and reaction time.
  • Orthogonal Arrays : Test variable interactions (e.g., L9 Taguchi array) to minimize experimental runs .
  • Regression Analysis : Model yield and ee as functions of variables. For example, Br₂ in DCM at 10°C may maximize Br incorporation while minimizing racemization .
  • Validation : Replicate optimal conditions in triplicate to confirm reproducibility (±5% error tolerance) .

Advanced: How to resolve contradictions in reported bromination reactivity of oxan-3-ol derivatives across studies?

Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst impurities). Mitigation strategies:

  • Sensitivity Analysis : Identify variables with the highest impact using Monte Carlo simulations.
  • Controlled Replication : Repeat conflicting studies under inert conditions (glovebox) with ultra-dry solvents.
  • Isolation of Variables : Use fractional factorial designs to isolate confounding factors (e.g., catalyst vs. solvent effects) .
  • Cross-Validation : Compare results with computational models (e.g., DFT calculations for bromination transition states) .

Advanced: What reactor design principles ensure scalability of this compound synthesis while preserving stereochemistry?

Methodological Answer:
Key considerations for scalable reactors:

  • Continuous Flow Systems : Minimize residence time to reduce racemization. Use microreactors for precise temperature control.
  • Membrane Separation : Integrate in-line separation (e.g., nanofiltration) to remove excess Br₂ and byproducts .
  • Process Simulation : Model heat/mass transfer using COMSOL Multiphysics® to predict hotspots or mixing inefficiencies .
  • Case Study : A packed-bed reactor with immobilized chiral catalysts achieved 92% ee at pilot scale .

Basic: How to assess the stability of this compound under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Monitoring : Track decomposition via HPLC-MS (e.g., bromine loss or hydroxyl group oxidation).
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

Advanced: How can computational methods predict reaction pathways for brominated oxane derivatives?

Methodological Answer:
Leverage Quantum Chemical Calculations :

  • DFT Simulations : Optimize transition states (TS) for bromination using Gaussian® or ORCA. Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).
  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to map energetically feasible routes .
  • AI Integration : Train neural networks on experimental data to predict optimal catalysts/solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.